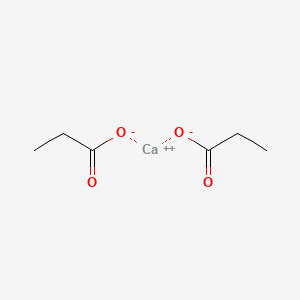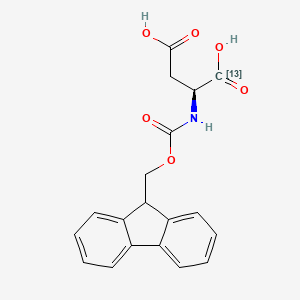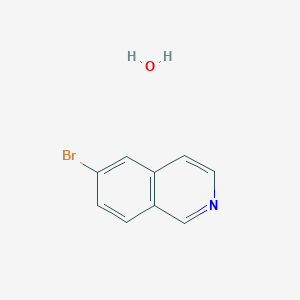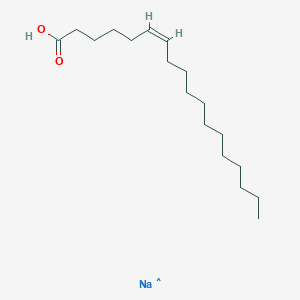![molecular formula C10H16O2 B12058522 Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol](/img/structure/B12058522.png)
Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol: is a bicyclic compound characterized by its unique structure, which includes a bicyclo[222]octane framework with two hydroxyl groups attached to the 2 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.2]octane framework. This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.
Hydroxylation: The resulting bicyclo[2.2.2]octane derivative is then subjected to hydroxylation to introduce the hydroxyl groups at the 2 and 3 positions. This can be accomplished using reagents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve scaling up the above synthetic routes with optimization for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl groups in Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol can undergo oxidation to form corresponding ketones or aldehydes. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl groups to chlorides.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Chlorides, bromides
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol serves as a versatile intermediate in the synthesis of complex organic molecules.
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Biology:
Enzyme Studies: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and enzyme kinetics.
Medicine:
Drug Development: this compound derivatives have potential as therapeutic agents due to their bioactive properties.
Industry:
Materials Science: The compound can be used in the development of new materials with unique mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and stability. Additionally, the bicyclo[2.2.2]octane framework provides a rigid structure that can modulate the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.2]octane-2,3-diol: Similar structure but lacks the double bond present in Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol.
Bicyclo[2.2.2]octane-2,3-dione: Contains carbonyl groups instead of hydroxyl groups.
Uniqueness: Rel-((1R,2R,3R,4S)-bicyclo[222]oct-5-ene-2,3-diyl)dimethanol is unique due to its combination of a bicyclic framework with hydroxyl groups and a double bond
Eigenschaften
Molekularformel |
C10H16O2 |
|---|---|
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
[(1R,2S,3S,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.2]oct-5-enyl]methanol |
InChI |
InChI=1S/C10H16O2/c11-5-9-7-1-2-8(4-3-7)10(9)6-12/h1-2,7-12H,3-6H2/t7-,8+,9-,10-/m0/s1 |
InChI-Schlüssel |
FYTVZXRDKATZTF-JXUBOQSCSA-N |
Isomerische SMILES |
C1C[C@H]2C=C[C@@H]1[C@@H]([C@H]2CO)CO |
Kanonische SMILES |
C1CC2C=CC1C(C2CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12058485.png)






